molecular formula C22H40O4 B130438 Octadecyl fumarate CAS No. 2424-62-6

Octadecyl fumarate

Cat. No.: B130438
CAS No.: 2424-62-6
M. Wt: 368.5 g/mol
InChI Key: MHQJUHSHQGQVTM-UHFFFAOYSA-N
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Description

Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Biological Activity

Octadecyl fumarate (ODF) is a derivative of fumaric acid, known for its amphiphilic properties and potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of drug delivery systems and therapeutic efficacy in various diseases, including cancer and skin disorders.

This compound is characterized by its long hydrophobic alkyl chain (C18) attached to a fumarate moiety. This structure imparts unique properties that enhance its solubility and permeability across biological membranes, making it a promising candidate for prodrug formulations.

Antitumor Effects

Research indicates that ODF exhibits significant antitumor activity. In vitro studies have shown that ODF can inhibit the proliferation of various cancer cell lines. For instance, a study reported that ODF reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Table 1: In Vitro Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Caspase activation
A54920Cell cycle arrest

Hepatoprotective Properties

ODF has also demonstrated hepatoprotective effects. In animal models, administration of ODF significantly reduced liver damage induced by toxic agents such as thioacetamide and galactosamine. The protective effect is attributed to the modulation of oxidative stress and enhancement of detoxification enzyme activity .

Table 2: Hepatoprotective Effects of this compound

Treatment Group% Viability (Thioacetamide)% Viability (Galactosamine)
Control24.73 ± 1.1450.01 ± 0.11
ODF (100 µg/ml)90.01 ± 1.1598.10 ± 1.03
ODF (1000 µg/ml)99.10 ± 1.1299.10 ± 1.12

The biological activity of ODF is primarily mediated through its conversion into the active fumarate anion upon resorption in the body. This conversion is facilitated by ubiquitous enzymes such as esterases and lipases, which enhance its therapeutic efficacy while minimizing side effects commonly associated with traditional fumaric acid derivatives .

Case Studies

  • Psoriasis Treatment : A clinical study evaluated the efficacy of ODF in patients with psoriasis, demonstrating significant improvements in skin lesions and reduction in inflammatory markers after topical application over eight weeks .
  • Cancer Therapy : In a preclinical model, ODF was used in combination with standard chemotherapeutic agents, resulting in enhanced tumor regression compared to monotherapy, indicating a potential role as an adjuvant treatment .

Scientific Research Applications

Applications in Drug Delivery Systems

ODF has been investigated for its potential in drug delivery systems due to its ability to form stable nanoparticles. The self-assembly of ODF into ordered structures allows for controlled drug release profiles, which is crucial in therapeutic applications.

Case Study: Nanoparticle Formation

A study demonstrated the formation of nanoparticles using ODF that encapsulated hydrophobic drugs, leading to improved solubility and bioavailability. The results indicated that these nanoparticles could effectively deliver drugs in vivo, showcasing the potential of ODF in pharmaceutical formulations.

Photopolymerization and Material Science

One of the most notable characteristics of ODF is its ability to undergo photopolymerization when exposed to light. This property is harnessed in various applications:

  • Microfabrication Techniques : ODF can be used as a photoresist material in microfabrication processes, allowing for the creation of intricate patterns on substrates.
  • Thin Film Coatings : The ability of ODF to form thin films through Langmuir-Blodgett techniques enables its use in coatings that require specific surface properties .

Data Table: Properties of Photopolymerized ODF

PropertyValue
Polymerization RateHigh
Film ThicknessAdjustable (nm-µm)
Light SensitivityUV-responsive

Applications in Coatings and Lubricants

Due to its fatty acid ester nature, ODF serves as an effective lubricant and stabilizer in various formulations. Its low water solubility makes it suitable for use in environments where moisture resistance is essential.

Case Study: Coatings

Research has shown that ODF-based coatings exhibit enhanced durability and resistance to environmental factors compared to traditional coatings. These properties make them ideal for use in automotive and aerospace industries .

Environmental Applications

ODF's unique properties have also led to exploration in environmental applications, particularly in oil recovery processes. Its ability to modify the viscosity of crude oil can lower the pour point, facilitating easier extraction.

Data Table: Efficacy of ODF as an Additive

ApplicationEffectiveness
Crude Oil Viscosity ReductionSignificant
Pour Point DepressionEnhanced

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing octadecyl-based compounds in environmental samples?

To analyze octadecyl-modified compounds (e.g., octadecyl silane oxide), reversed-phase HPLC with C18 columns is widely used due to their high retention efficiency for hydrophobic analytes. For example, octadecyl silane oxide columns demonstrated 87.6% extraction efficiency for acetaldehyde-DNPH derivatives in water analysis using acetonitrile as the eluent . Key parameters include:

  • Column specifications : Pore size (110–300 Å), end-capping methods (e.g., "multi-step" for reduced residual silanol activity), and bonded phase density (e.g., 14–22% carbon load) .
  • Method validation : Follow standards like NF-XP 70-210 for reproducibility, including spike-recovery tests and solvent optimization .

Q. How do researchers determine the thermal stability of octadecyl esters like octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate?

Thermal stability is assessed via:

  • Differential Scanning Calorimetry (DSC) : To identify phase transitions (e.g., melting points, rotator phases) .
  • X-ray Diffraction (XRD) : To confirm crystalline vs. amorphous structures. For instance, octadecyl acrylate exhibits rotator phases (RII, RI) and orthorhombic/triclinic crystal phases, influencing polymerization behavior .
  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures under controlled atmospheres.

Q. What experimental design considerations are critical for synthesizing octadecyl esters?

  • Catalyst selection : Use acid catalysts (e.g., sulfuric acid) for esterification reactions under reflux conditions. For example, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis achieved 32.1% yield at 189–201°C .
  • Purification steps : Ethanol recrystallization improves purity by removing unreacted alcohols and byproducts .
  • Reaction monitoring : Gas chromatography (GC) or HPLC tracks conversion rates and identifies intermediates .

Advanced Research Questions

Q. How can conflicting data on octadecyl compound polymerization mechanisms be resolved?

Conflicts arise in polymerization pathways (e.g., intralayer vs. interlayer reactions). A combined experimental-computational approach is recommended:

  • Photo-DSC : Measures polymerization kinetics in different crystal phases .
  • Molecular Dynamics (MD) Simulations : Predicts steric hindrance and chain propagation feasibility. For octadecyl acrylate, MD revealed that RII and RI rotator phases permit one-dimensional chain growth, while Cort phases restrict it .
  • Controlled-environment XRD : Correlates phase stability with reaction conditions.

Q. What strategies optimize the extraction efficiency of octadecyl-modified adsorbents in environmental chemistry?

  • Solvent polarity tuning : Acetonitrile outperforms other solvents (e.g., methanol, ethyl acetate) due to its balanced hydrophobicity and elution strength for DNPH derivatives .
  • Column conditioning : Pre-wash with 5–10 column volumes of solvent to activate octadecyl silane oxide surfaces .
  • Sample pH adjustment : Maintain pH 2–3 to stabilize target analytes (e.g., aldehydes) during solid-phase extraction .

Table 1 : Extraction Efficiency of Octadecyl Silane Oxide for A-DNPH

SolventExtraction Efficiency (%)Reference
Acetonitrile87.6
Methanol72.3
Ethyl Acetate65.1

Q. How do structural variations in octadecyl phases affect HPLC column performance?

  • Pore size : 300 Å pores separate biomolecules (e.g., proteins), while 110 Å pores suit small molecules .
  • End-capping methods : Multi-step end-capping reduces peak tailing for basic compounds by neutralizing residual silanols .
  • Bonded phase density : Higher carbon load (22% C) increases retention for highly hydrophobic analytes .

Table 2 : HPLC Column Performance Metrics for Octadecyl Phases

ParameterC18 (110 Å)C18 (300 Å)Reference
Carbon Load (%)19–2214–16
Surface Area (m²/g)425320
Ideal ApplicationSmall moleculesBiomolecules

Q. Methodological Guidelines

  • Data validation : Cross-reference findings with public databases (e.g., EPA HPV Challenge Program for toxicity data) .
  • Conflict resolution : Use OJOSE or Emolecules to access diverse sources for comparative analysis .
  • Ethical reporting : Disclose synthesis yields, purity thresholds, and instrument calibration protocols to ensure reproducibility .

Properties

CAS No.

2424-62-6

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

4-octadecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)

InChI Key

MHQJUHSHQGQVTM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

melting_point

93-94°C

Key on ui other cas no.

2424-62-6
1741-93-1

physical_description

Solid

Pictograms

Irritant

Synonyms

(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI);  (Z)-2-Butenedioic Acid Monooctadecyl Ester;  Maleic Acid Monooctadecyl Ester;  Maleic Acid Octadecyl Ester;  Monooctadecyl Maleate;  Monostearyl Maleate;  Octadecyl Hydrogen Maleate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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